Product packaging for L-Glutaminyl-L-leucine(Cat. No.:CAS No. 34027-65-1)

L-Glutaminyl-L-leucine

Cat. No.: B14678865
CAS No.: 34027-65-1
M. Wt: 259.30 g/mol
InChI Key: ARPVSMCNIDAQBO-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Glutaminyl-L-leucine is a synthetic dipeptide composed of L-Glutamine and L-Leucine, both of which are biologically significant amino acids. As a proteolytic breakdown product, it belongs to the family of gamma-glutamyl peptides, which are of growing interest in biochemical research . Dipeptides like this compound are often studied as short-lived intermediates in protein metabolism and for their potential cell-signaling effects, though the specific physiological roles of this compound are not fully characterized and warrant further investigation . The constituent amino acids suggest several potential research avenues. L-Leucine is a well-known activator of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis . Concurrently, L-Glutamine serves as a crucial nitrogen carrier and a primary fuel source for rapidly dividing cells, including those in the immune system and the intestinal lining . The combination of these two amino acids in a dipeptide form may offer a unique profile for studying nutrient sensing, amino acid transport, and metabolic pathways in various in vitro models. Researchers can explore this compound for its potential applications in studies related to cellular metabolism, peptide biology, and as a biomarker in biological systems. It is for use by qualified researchers in a controlled laboratory setting. Warning: This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21N3O4 B14678865 L-Glutaminyl-L-leucine CAS No. 34027-65-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34027-65-1

Molecular Formula

C11H21N3O4

Molecular Weight

259.30 g/mol

IUPAC Name

(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C11H21N3O4/c1-6(2)5-8(11(17)18)14-10(16)7(12)3-4-9(13)15/h6-8H,3-5,12H2,1-2H3,(H2,13,15)(H,14,16)(H,17,18)/t7-,8-/m0/s1

InChI Key

ARPVSMCNIDAQBO-YUMQZZPRSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)N)N

physical_description

Solid

Origin of Product

United States

Biosynthesis and Enzymatic Formation of L Glutaminyl L Leucine

Enzymatic Ligation Processes

The formation of the peptide bond between L-glutamine and L-leucine (B1674790) is an energy-dependent process catalyzed by specific enzymes. Two primary enzymatic systems are implicated in the synthesis of such dipeptides: L-amino acid ligases and gamma-glutamyltransferases.

L-Amino Acid Ligase-mediated Dipeptide Synthesis

L-amino acid ligases (LALs) are a class of enzymes (EC 6.3.2.28) that catalyze the synthesis of dipeptides directly from two unprotected L-amino acids. mdpi.comsci-hub.se This reaction is dependent on the hydrolysis of adenosine (B11128) triphosphate (ATP) to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi), which provides the necessary energy for peptide bond formation. nih.gov The process is notable for its one-step condensation mechanism, which does not involve complex protection or derivatization of the substrate amino acids. sci-hub.se

The discovery of the first LAL, YwfE (also known as BacD) from Bacillus subtilis, opened the door to understanding this direct enzymatic pathway for dipeptide synthesis. mdpi.com Since then, various LALs have been identified in different microorganisms, each exhibiting unique substrate specificities. nih.gov For instance, the ligase RizA from B. subtilis NBRC3134 selectively synthesizes dipeptides with an N-terminal arginine. mdpi.comnih.gov While LALs can synthesize a wide array of dipeptides, their specificity is a key determinant of the products formed. The synthesis of L-Glutaminyl-L-leucine would depend on an LAL that can accept L-glutamine as the N-terminal substrate and L-leucine as the C-terminal substrate.

Table 1: Examples of L-Amino Acid Ligases and Their Characteristics
EnzymeSource OrganismKey CharacteristicsReference
YwfE (BacD)Bacillus subtilisFirst LAL discovered; synthesizes a variety of dipeptides, preferring smaller N-terminal amino acids (e.g., Alanine) and larger C-terminal ones (e.g., Phenylalanine). mdpi.com
RizABacillus subtilis NBRC3134Shows high specificity for Arginine as the N-terminal amino acid. mdpi.comnih.gov
TblFPseudomonas syringaeInvolved in the biosynthesis of the phytotoxin tabtoxin; accepts various proteinogenic and nonproteinogenic amino acids as substrates. nih.gov
RizBBacillus subtilis NBRC3134Synthesizes homo-oligomers of branched-chain L-amino acids and can elongate a peptide chain at the N-terminus. nih.gov

Involvement of Gamma-Glutamyltransferase (GGT) in Gamma-Glutamyl Peptide Synthesis

Gamma-glutamyltransferase (GGT) (EC 2.3.2.2) is a key enzyme that plays a crucial role in the synthesis of γ-glutamyl peptides. nih.gov Unlike LALs that form a standard α-peptide bond, GGT catalyzes the transfer of the γ-glutamyl moiety from a donor molecule, such as glutathione (B108866) (GSH) or L-glutamine, to an acceptor molecule, which can be an amino acid or another peptide. nih.govresearchgate.netacs.org When L-leucine serves as the acceptor, the product is γ-L-Glutaminyl-L-leucine.

The reaction proceeds via a two-step mechanism involving a γ-glutamyl-enzyme intermediate. nih.gov

The γ-glutamyl group of the donor is transferred to the enzyme.

The γ-glutamyl moiety is then transferred from the enzyme to the amino group of the acceptor amino acid (L-leucine).

This process, known as transpeptidation, is a major pathway for the extracellular synthesis of γ-glutamyl peptides. mdpi.comnih.gov GGTs, such as the one from E. coli, exhibit broad substrate specificity for the acceptor amino acid, allowing for the synthesis of a wide variety of γ-glutamyl compounds. nih.gov A significant advantage of this pathway is that it does not directly require ATP, as the energy is derived from the cleavage of the γ-glutamyl bond of the donor molecule. nih.gov

Precursors and Metabolic Pathways for this compound Formation

The synthesis of this compound is fundamentally dependent on the availability of its constituent amino acids, L-glutamine and L-leucine. The metabolic pathways that produce these precursors are therefore integral to the formation of the dipeptide.

Interrelation with Glutathione Biosynthesis Pathways

The formation of γ-glutamyl peptides is closely linked to the metabolism of glutathione (γ-L-Glutamyl-L-cysteinyl-glycine), the most abundant intracellular thiol. nih.gov There are two primary connections:

Degradation of Glutathione: GGT, which is typically located on the external surface of cells, initiates the degradation of extracellular glutathione. nih.gov In this process, GGT can transfer the γ-glutamyl group from glutathione to an available amino acid acceptor, such as L-leucine, thereby forming γ-L-Glutaminyl-L-leucine while releasing cysteinyl-glycine. researchgate.netresearchgate.net

Byproduct of Glutathione Synthesis: The de novo synthesis of glutathione itself is a two-step, ATP-dependent process. nih.govwikipedia.org The first and rate-limiting step is catalyzed by glutamate-cysteine ligase (GCL), which forms γ-glutamylcysteine from glutamate (B1630785) and cysteine. wikipedia.orgfrontiersin.org However, GCL can exhibit broad substrate specificity. mdpi.com Under conditions where an alternative amino acid like L-leucine is present in sufficient concentration, GCL may ligate it with glutamate to form γ-L-Glutaminyl-L-leucine, representing a side reaction of the main glutathione synthesis pathway. researchgate.net

Linkages to L-Leucine Biosynthesis Pathways (e.g., from Pyruvate)

L-leucine is an essential amino acid for animals, meaning it must be obtained from the diet. wikipedia.org However, plants and microorganisms can synthesize it de novo. The biosynthesis pathway for branched-chain amino acids (leucine, valine, and isoleucine) starts with pyruvate (B1213749). metwarebio.comnih.gov

The synthesis of L-leucine branches off from the valine pathway. The key steps are as follows:

Formation of α-Ketoisovalerate: The pathway begins with the condensation of two pyruvate molecules to form α-acetolactate, a reaction catalyzed by acetolactate synthase (AHAS). metwarebio.com A series of subsequent reactions catalyzed by acetohydroxy acid isomeroreductase and dihydroxyacid dehydratase converts α-acetolactate into α-ketoisovalerate, the direct precursor of valine. wikipedia.orgmdpi.comnih.gov

Leucine-Specific Branch: α-Ketoisovalerate is then diverted into the leucine-specific pathway, starting with its condensation with acetyl-CoA, catalyzed by α-isopropylmalate synthase (IPMS). researchgate.netyoutube.com

Conversion to α-Ketoisocaproate: Through the action of α-isopropylmalate isomerase and β-isopropylmalate dehydrogenase, the intermediate is converted to α-ketoisocaproate. nih.govresearchgate.net

Transamination: The final step is a transamination reaction where an amino group, typically from glutamate, is transferred to α-ketoisocaproate to form L-leucine. metwarebio.comyoutube.com This reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAT). mdpi.comresearchgate.net

Table 2: Key Enzymes in the L-Leucine Biosynthesis Pathway
EnzymeAbbreviationFunctionReference
Acetolactate Synthase / Acetohydroxy Acid SynthaseALS / AHASCatalyzes the condensation of two pyruvate molecules to form 2-acetolactate (B3167203). metwarebio.comnih.gov
Acetohydroxy Acid IsomeroreductaseAHAIRConverts 2-acetolactate to 2,3-dihydroxyisovalerate. metwarebio.commdpi.com
Dihydroxyacid DehydrataseDHADConverts 2,3-dihydroxyisovalerate to α-ketoisovalerate. wikipedia.orgmdpi.com
α-Isopropylmalate SynthaseIPMSCatalyzes the first committed step in the leucine-specific branch, condensing α-ketoisovalerate with acetyl-CoA. nih.govresearchgate.net
Branched-Chain Amino Acid AminotransferaseBCATCatalyzes the final step, transferring an amino group from glutamate to α-ketoisocaproate to form L-leucine. metwarebio.commdpi.com

Contributions from Glutamate and L-Leucine Precursors

The direct availability of L-glutamate and L-leucine is the final prerequisite for the synthesis of this compound.

L-Glutamate: This amino acid serves a dual role. It is the primary amino group donor in the final step of L-leucine biosynthesis, catalyzed by BCAT, which regenerates α-ketoglutarate. metwarebio.comresearchgate.net Furthermore, glutamate is the precursor to L-glutamine (via glutamine synthetase) and the direct donor of the γ-glutamyl moiety in reactions catalyzed by GCL and GGT. researchgate.netnih.gov Glutamate dehydrogenase (GDH) plays a role by intersecting with L-leucine catabolism, facilitating the cycling of nitrogen. nih.gov

L-Leucine: Once synthesized or obtained from dietary sources, L-leucine is available to act as the acceptor molecule in the GGT-mediated transpeptidation reaction or as a substrate for a suitable L-amino acid ligase. nih.govresearchgate.net Its presence is the direct trigger for its incorporation into the dipeptide.

Microbial Synthesis and Metabolic Engineering Strategies for L-Leucine Production

L-leucine is an essential branched-chain amino acid (BCAA) and the direct precursor for this compound. mdpi.comwikipedia.org Industrial production of L-leucine relies heavily on microbial fermentation, primarily using engineered strains of Corynebacterium glutamicum and Escherichia coli. nih.govresearchgate.net The native biosynthetic pathway is complex and tightly regulated, necessitating extensive metabolic engineering to achieve high-yield production. mdpi.com

The synthesis of L-leucine begins with pyruvate and proceeds through a series of enzymatic steps, sharing part of its pathway with L-valine and L-isoleucine. mdpi.comnih.gov Key enzymes specific to the leucine (B10760876) branch include α-isopropylmalate synthase (IPMS), encoded by leuA, and the final transamination step is catalyzed by a branched-chain amino acid transaminase (BCAT), encoded by ilvE. mdpi.comnih.gov

Metabolic engineering efforts focus on several key areas to enhance L-leucine accumulation:

Deregulation of Feedback Inhibition: A primary bottleneck is the feedback inhibition of key enzymes by the final product, L-leucine. For instance, α-isopropylmalate synthase (IPMS) is strongly inhibited by L-leucine. Rational protein engineering and screening have identified feedback-resistant variants of this enzyme that allow for continuous flux through the pathway even at high product concentrations.

Enhancing Gene Expression: The expression of genes involved in the leucine biosynthesis pathway (e.g., leuA, leuBCD, ilvD) is often upregulated. This is achieved by placing them under the control of strong, constitutive promoters and deleting negative regulators, such as the transcriptional regulator LtbR in C. glutamicum. mdpi.com

Eliminating By-product Formation: To direct the flow of carbon exclusively towards L-leucine, competing metabolic pathways are often blocked. This includes deleting genes responsible for the synthesis of other amino acids or by-products that drain precursors from the leucine pathway.

The following tables summarize research findings from metabolic engineering studies aimed at L-leucine overproduction in Corynebacterium glutamicum.

Table 1: Metabolic Engineering of C. glutamicum for L-Leucine Production

Strain Key Genetic Modifications L-Leucine Titer (g/L) Reference
C. glutamicum FA-1 Base high-producing strain (isoleucine auxotroph) 28.11 nih.gov
C. glutamicum FA-1△ilvE Deletion of branched-chain amino acid transaminase (ilvE) 3.63 nih.gov
C. glutamicum FA-1△ilvE /pEC-XK99E-aspB Overexpression of aspartate transaminase (aspB) in the ilvE deletion strain 20.81 nih.gov

This table is interactive. Click on the headers to sort.

Table 2: Key Enzymes and Genes in L-Leucine Biosynthesis and Engineering

Enzyme Gene(s) Function in Pathway Metabolic Engineering Target
Acetohydroxyacid Synthase ilvBN Catalyzes the initial step shared with valine/isoleucine synthesis Overexpression to increase precursor supply
Acetohydroxyacid Isomeroreductase ilvC Isomerization and reduction reaction Cofactor engineering (swapping NADPH for NADH dependence)
Dihydroxyacid Dehydratase ilvD Dehydration step in the common pathway Overexpression
α-Isopropylmalate Synthase leuA First committed step in leucine-specific synthesis Overcoming feedback inhibition, overexpression
Branched-chain Amino Acid Transaminase ilvE Final transamination to produce L-leucine Replacement with LeuDH to alter cofactor usage
Leucine Dehydrogenase leuDH Alternative final step using NH3 and NADH Introduction to bypass transamination and improve redox balance

This table is interactive. Click on the headers to sort.

Enzymatic Hydrolysis and Catabolism of L Glutaminyl L Leucine

Role of Peptidases in Dipeptide Degradation

The breakdown of dipeptides like L-Glutaminyl-L-leucine is primarily carried out by a class of enzymes known as peptidases. These enzymes catalyze the hydrolysis of peptide bonds, releasing the constituent amino acids.

Leucine (B10760876) aminopeptidases (LAPs) are significant metallopeptidases involved in the cleavage of N-terminal amino acid residues from peptides and proteins. nih.govresearchgate.net While their name suggests a preference for leucine, LAPs often exhibit broad substrate specificity, enabling them to hydrolyze various dipeptides. nih.govresearchgate.net These enzymes are considered crucial for cellular maintenance through their role in the turnover of peptides. nih.govresearchgate.net LAPs belong to the M1 and M17 peptidase families and are found across different organisms, from microbes to mammals. nih.govresearchgate.net In mammals, they participate in processes such as the processing of peptides for antigen presentation and the metabolism of bioactive peptides. nih.govresearchgate.net

The hydrolysis of dipeptides can occur in different cellular compartments. For instance, studies on the hydrolysis of glycyl-L-leucine in the monkey small intestine have identified hydrolase activities in both the particulate (brush border) and cytosol fractions. nih.gov Research has shown that various amino acids can inhibit the activity of these dipeptidases. In the case of glycyl-L-leucine hydrolase, the cytosol enzyme was generally more susceptible to inhibition by other amino acids than the particulate enzyme. nih.gov This suggests a complex regulatory environment for dipeptide degradation.

The table below summarizes key peptidase families involved in peptide degradation.

Peptidase FamilyRepresentative Enzyme(s)Function in Peptide Degradation
M1 Family Leucine AminopeptidasesCleavage of N-terminal residues from peptides and proteins. nih.govresearchgate.net
M17 Family Leucine AminopeptidasesCleavage of N-terminal residues from peptides and proteins. nih.govresearchgate.net
Dipeptidases Cytosol non-specific dipeptidaseHydrolysis of dipeptides into their constituent amino acids in the cell cytoplasm. nih.gov

Gamma-Glutamyltransferase (GGT) in Gamma-Glutamyl Dipeptide Catabolism

Gamma-Glutamyltransferase (GGT), also known as gamma-glutamyl transpeptidase (GGTP), is a crucial enzyme in the catabolism of gamma-glutamyl dipeptides, including this compound. nih.govyoutube.com GGT is a membrane-bound enzyme found in many tissues, with particularly high concentrations in the kidneys and liver. youtube.com It plays a central role in the gamma-glutamyl cycle, a pathway responsible for the synthesis and degradation of glutathione (B108866). youtube.comyoutube.com

The primary function of GGT is to catalyze the transfer of the gamma-glutamyl moiety from a donor molecule, such as glutathione or other gamma-glutamyl compounds, to an acceptor. youtube.comnih.govnih.gov This acceptor can be an amino acid, a peptide, or water. youtube.com When water is the acceptor, the reaction is a hydrolysis, releasing glutamate (B1630785). youtube.com

The reaction catalyzed by GGT can be summarized as: (5-L-glutamyl)-peptide + an amino acid ⇌ peptide + 5-L-glutamyl-amino acid. youtube.com

Emerging evidence highlights the involvement of gamma-glutamyl dipeptides, such as gamma-glutamyl-leucine, in various biological activities, including inflammatory responses and glucose metabolism. nih.gov The production of these dipeptides can occur through the action of GGT. nih.gov GGT can utilize a broad range of gamma-glutamyl compounds as donor substrates and has a somewhat broad specificity for acceptor substrates as well. nih.gov

The table below outlines the key aspects of GGT's function in dipeptide catabolism.

FeatureDescription
Enzyme Gamma-Glutamyltransferase (GGT/GGTP)
Function Transfers the gamma-glutamyl group from a donor to an acceptor molecule. youtube.comnih.govnih.gov
Substrates (Donors) Glutathione, various gamma-glutamyl derivatives of amino acids. nih.gov
Substrates (Acceptors) Amino acids, peptides, water. youtube.com
Biological Role Key enzyme in the gamma-glutamyl cycle for glutathione synthesis and degradation, and xenobiotic detoxification. youtube.comyoutube.com

Stereochemical Considerations in Enzymatic Degradation

Enzymatic reactions are characterized by a high degree of stereospecificity, meaning that the enzyme's active site is structured to bind and act upon substrates with a specific three-dimensional arrangement. The degradation of this compound is therefore dependent on the L-configuration of both its glutamine and leucine residues.

Enzymes such as leucine aminopeptidase (B13392206) are specific for L-amino acids. For example, the enzymatic hydrolysis of L-leucinamide by leucine aminopeptidase results in the formation of the L-leucine (B1674790) amino acid. researchgate.net Similarly, the industrial production of pure L-leucine often involves the enzymatic hydrolysis of N-acetyl-L-leucine using L-aminoacylase, an enzyme that specifically acts on the L-form. google.com

Studies on the transport and hydrolysis of dipeptides, such as glycyl-L-leucine, in the small intestine also underscore this stereospecificity. The transport systems and hydrolytic enzymes are adapted to handle the L-isomers of amino acids and peptides, which are the forms predominantly found in dietary proteins. nih.gov The interaction between the dipeptide substrate and the enzyme's active site is a precise molecular recognition event, where the stereochemistry of the amino acid side chains and the peptide backbone are critical for proper binding and catalysis. Any deviation from the L-configuration would likely result in a significant reduction or complete loss of enzymatic activity.

Cellular Transport and Transmembrane Dynamics of L Glutaminyl L Leucine

Dipeptide Transport Systems and Specificity

The intestinal absorption of di- and tripeptides is a critical pathway for protein assimilation. These small peptides are taken up by specialized carrier systems located in the brush border membrane of intestinal epithelial cells.

Broad Specificity Dipeptide Uptake Systems in Intestinal Tissues

The primary transporter responsible for the uptake of a vast array of di- and tripeptides, including L-Glutaminyl-L-leucine, is the peptide transporter 1 (PepT1), a member of the solute carrier family 15 (SLC15). nih.gov PepT1 is characterized as a low-affinity, high-capacity transporter, enabling it to handle the large influx of peptides resulting from protein digestion. elifesciences.org This transporter exhibits broad substrate specificity, recognizing and transporting over 400 different dipeptides and 8,000 tripeptides. nih.gov Its activity is driven by a proton gradient, making it a proton-coupled oligopeptide cotransporter. nih.govphysiology.org

Expression of PepT1 is most abundant in the small intestine, particularly in the duodenum and jejunum. researchgate.net However, studies have also confirmed its presence and functionality in the distal colon of rodents and humans, where it may contribute to water absorption. researchgate.net The uptake of dipeptides via PepT1 can enhance the absorption of free amino acids through a process of trans-stimulation, highlighting an interplay between peptide and amino acid transport systems. nih.gov

Stereospecificity of Dipeptide Transport Mechanisms

Dipeptide transporters like PepT1 exhibit a distinct preference for peptides containing L-amino acids over those with D-stereoisomers. nih.gov This stereoselectivity is a crucial feature of these transport systems, ensuring the efficient uptake of naturally occurring peptides derived from dietary protein. While peptides with L-amino acids have a higher affinity, those containing D-amino acids are generally not absorbed. nih.gov This specificity is fundamental in distinguishing transporter-mediated uptake from passive diffusion across the cell membrane. nih.gov The ability to transport a wide range of peptide structures, including those with different sizes and charges, underscores the transporter's promiscuity, yet this is coupled with a strict adherence to the stereochemical configuration of the constituent amino acids. nih.gov

Amino Acid Transporter Systems Facilitating Related Fluxes

Once inside the cell, dipeptides like this compound are typically hydrolyzed into their constituent amino acids, L-glutamine and L-leucine (B1674790). The subsequent movement of these amino acids across the cell membrane is mediated by a different set of transporters.

Bidirectional Transport Mechanisms (e.g., SLC7A5/SLC3A2 - LAT1)

The L-type amino acid transporter 1 (LAT1), encoded by the SLC7A5 gene, plays a pivotal role in the transport of large neutral amino acids, including leucine (B10760876). nih.govmdpi.com LAT1 is a component of a heterodimeric complex, requiring association with the glycoprotein (B1211001) CD98 (SLC3A2) to be localized to the cell surface and function correctly. mdpi.comfrontiersin.org This complex, often referred to as LAT1-CD98 or SLC7A5-SLC3A2, functions as an obligatory antiporter, meaning it exchanges amino acids across the membrane. nih.govfrontiersin.org It is responsible for the uptake of essential amino acids into various tissues, including the brain, placenta, and tumors. frontiersin.orgresearchgate.net

Transporter SystemGeneFunctionKey Substrates
LAT1 SLC7A5Forms a heterodimeric complex with SLC3A2 to mediate the transport of large neutral amino acids. nih.goveurekaselect.comLeucine, Isoleucine, Valine, Phenylalanine, Tryptophan, Histidine, Glutamine. frontiersin.orgnih.gov
CD98 (4F2hc) SLC3A2Acts as a chaperone for LAT1, ensuring its proper localization and stability at the plasma membrane. nih.govmdpi.comNot a transporter itself, but essential for LAT1 function.

Reciprocal Efflux of L-Glutamine and Influx of L-Leucine

A key function of the LAT1 transporter is the exchange of intracellular L-glutamine for extracellular L-leucine. nih.govnih.gov This reciprocal transport is crucial for maintaining cellular amino acid homeostasis and has significant implications for cell growth and signaling. The efflux of glutamine provides the driving force for the influx of leucine, a potent activator of the mTORC1 signaling pathway, which is a master regulator of cell growth and protein synthesis. nih.govnih.gov This exchange mechanism ensures a steady supply of essential amino acids like leucine, particularly in rapidly proliferating cells. nih.gov Studies have shown that co-ingestion of glutamine and leucine can synergistically promote mTORC1 activation. nih.gov

Na+-Dependent and Na+-Independent Transport Systems

The transport of amino acids across the cell membrane is mediated by a variety of systems that can be broadly categorized as either sodium (Na+)-dependent or Na+-independent.

Na+-independent systems , such as the L-system (which includes LAT1), mediate the transport of large neutral amino acids like leucine without the need for a sodium gradient. nih.gov This transport is often bidirectional and functions as an exchanger. frontiersin.org

Na+-dependent systems , on the other hand, utilize the electrochemical gradient of sodium to drive the uptake of amino acids against their concentration gradient. youtube.com These systems are crucial for the active accumulation of amino acids within cells. For instance, the transport of glutamine can be mediated by Na+-dependent transporters like SLC1A5. nih.gov The human red blood cell possesses both Na+-independent and Na+-dependent transport systems for neutral amino acids. nih.gov Similarly, immortalized human kidney epithelial cells derived from the proximal tubule exhibit both Na+-dependent and Na+-independent amino acid transport. nih.gov

Transport TypeKey CharacteristicsExample Transporters/Systems
Na+-Independent Does not require a sodium gradient; often functions as an antiporter or facilitated diffuser. frontiersin.orgnih.govL-System (including LAT1/SLC7A5), System b(0,+). nih.govnih.gov
Na+-Dependent Utilizes the sodium gradient to drive amino acid uptake; often functions as a symporter. youtube.comyoutube.comSystem A, System ASC, System N, SLC1A5. nih.gov

Competitive Inhibition in Amino Acid Transport Systems

The transport of dipeptides like this compound is primarily mediated by proton-coupled oligopeptide transporters (POTs), such as PEPT1 and PEPT2. nih.govmdpi.com These transporters are not exclusive to a single substrate; they exhibit broad specificity, leading to competitive inhibition among various di- and tripeptides, as well as certain peptide-like drugs. nih.govmdpi.com

The uptake of a specific dipeptide can be hindered by the presence of other peptides that vie for the same binding site on the transporter. For instance, studies on the transport of the dipeptide Gly-Pro have shown it to be a competitive substrate for the PEPT1 transporter, capable of inhibiting the transport of other peptides. nih.gov This principle of competitive inhibition extends to the constituent amino acids as well. Research on the transport of glycyl-L-leucine in the monkey small intestine has demonstrated that its uptake is competitively inhibited by a variety of free amino acids. nih.gov Leucine, phenylalanine, and methionine were identified as particularly potent inhibitors. nih.gov This suggests that high concentrations of free amino acids in the cellular microenvironment could potentially reduce the uptake of this compound.

Furthermore, some amino acid derivatives have been shown to act as inhibitors. For example, N-acetylleucine amide, a derivative of L-leucine, can inhibit the amino acid-mTOR signaling pathway, which is closely linked to amino acid transport and sensing. nih.gov Similarly, the glutamate (B1630785) analogue L-alpha aminoadipate acts as a competitive inhibitor of the glutamate transport protein. nih.gov These findings underscore the intricate competitive landscape that influences the cellular uptake of dipeptides and their amino acid components.

Table 1: Inhibition of Glycyl-L-leucine Uptake by Amino Acids in Monkey Small Intestine

Inhibiting Amino Acid Potency of Inhibition
Phenylalanine Most Potent
Methionine Most Potent
Leucine Most Potent
Alanine Most Potent

Data derived from studies on competitive inhibition of dipeptide transport. nih.gov

Cellular and Organ-Specific Transport Characteristics

The transport of this compound is highly dependent on the specific cell type and organ system, owing to the differential expression and localization of peptide and amino acid transporters.

Transport Across the Blood-Brain Barrier

The blood-brain barrier (BBB) presents a formidable obstacle to the entry of many substances into the central nervous system. However, it is equipped with specific transport systems to ensure the brain receives essential nutrients, including amino acids and small peptides. The influx of large neutral amino acids like leucine into the brain is significantly mediated by the L-type amino acid transporter 1 (LAT1), which often functions in an exchange mechanism with intracellular glutamine. nih.gov This creates a tightly coupled relationship between glutamine efflux and leucine influx. nih.gov

While the transport of individual amino acids is well-characterized, the passage of intact dipeptides across the BBB is also recognized. Peptide transporters, including PEPT2, are expressed in the brain's vascular endothelium, suggesting a pathway for dipeptides. mdpi.comnih.gov These transporters could potentially mediate the uptake of this compound from the bloodstream into the brain. The development of "chimeric peptides," where a non-transportable peptide is linked to a transportable one, further highlights the strategy of utilizing these endogenous transport systems for brain delivery. dtic.mil The ability to manipulate these transport systems is an active area of research for enhancing the delivery of neuroactive compounds. nih.gov

Table 2: Key Transporters at the Blood-Brain Barrier for Leucine and Peptides

Transporter Substrate(s) Transport Mechanism
LAT1 (SLC7A5) Large neutral amino acids (e.g., Leucine) Facilitated diffusion, amino acid exchange (e.g., with Glutamine)
PEPT2 (SLC15A2) Di- and tripeptides Proton-coupled active transport

This table summarizes key transporters involved in the transit of relevant molecules across the BBB. mdpi.comnih.gov

Uptake in Specific Cell Types (e.g., Immune Cells, Enterocytes)

Enterocytes: The absorption of dietary proteins in the small intestine occurs not only in the form of free amino acids but also, and often more efficiently, as di- and tripeptides. cambridge.org Enterocytes, the absorptive cells lining the intestine, are rich in the peptide transporter PEPT1 on their apical membrane. cambridge.org This high-capacity, low-affinity transporter is responsible for the uptake of a vast array of di- and tripeptides from the intestinal lumen, including, presumably, this compound. mdpi.com Once inside the enterocyte, most dipeptides are hydrolyzed by cytosolic peptidases into their constituent amino acids, which are then released into the portal circulation. cambridge.org However, some di- and tripeptides may be transported intact across the basolateral membrane. cambridge.org The uptake of dipeptides via PEPT1 has also been shown to influence the transport of free amino acids, demonstrating a functional interplay between these two absorption pathways. nih.gov

Immune Cells: The function and proliferation of immune cells, such as lymphocytes, are heavily dependent on the availability of amino acids like glutamine and leucine. nih.gov Mitogenic stimulation of lymphocytes, for example, leads to a significant increase in the transport rates of both glutamine and leucine. nih.gov While glutamine is largely catabolized for energy and biosynthetic precursors, leucine is preferentially conserved for protein synthesis. nih.gov

The transport of peptides also plays a crucial role in immune modulation. Antigen-presenting cells (APCs) like dendritic cells and macrophages process and present peptide antigens to T-cells, a fundamental step in initiating an adaptive immune response. nih.gov The uptake of peptides by these cells can be mediated by various mechanisms, including endocytosis. acs.org Furthermore, certain peptides can directly activate immune cells. For instance, muramyl dipeptides are recognized by the intracellular receptor NOD2, triggering an inflammatory response. frontiersin.org The transport of immunomodulatory peptides and their derivatives is an area of intense research for the development of new therapies for autoimmune diseases and cancer. nih.gov

Molecular and Cellular Roles of L Glutaminyl L Leucine in Metabolism and Signaling

Modulation of Mechanistic Target of Rapamycin (B549165) Complex 1 (mTORC1) Signaling

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. youtube.com Its activity is tightly controlled by various upstream signals, including growth factors and, critically, the availability of amino acids. researchgate.net L-Glutaminyl-L-leucine, by providing both L-leucine (B1674790) and L-glutamine, directly impacts this crucial signaling hub.

L-Leucine as a Key Activator of mTORC1 Pathway Components

L-leucine is a potent activator of the mTORC1 pathway. targetmol.com Its presence signals amino acid sufficiency, a prerequisite for mTORC1 activation. This process involves the recruitment of mTORC1 to the lysosomal surface, a critical step for its subsequent activation. portlandpress.com This recruitment is mediated by the Rag GTPases, a family of small GTP-binding proteins. nih.gov

In the presence of amino acids like leucine (B10760876), RagA or RagB binds to GTP, while RagC or RagD binds to GDP. This "active" heterodimer then recruits mTORC1 to the lysosome. portlandpress.comnih.gov At the lysosome, mTORC1 is brought into proximity with another small GTPase, Ras homolog enriched in brain (Rheb), which is a direct activator of mTORC1 kinase activity. portlandpress.comresearchgate.net The interaction between Rheb and mTORC1 is essential for the full activation of the mTORC1 signaling cascade. researchgate.net

Interplay with L-Glutamine Flux in mTORC1 Activation

While L-leucine activates mTORC1 through the Rag GTPase-dependent pathway, L-glutamine can stimulate mTORC1 through a distinct, Rag-independent mechanism. bsb-muenchen.deelsevierpure.com Glutamine promotes the translocation of mTORC1 to the lysosome in cells lacking RagA and RagB. bsb-muenchen.deelsevierpure.com This process still requires the vacuolar H+-adenosine triphosphatase (v-ATPase) but not the Ragulator complex, which is essential for Rag GTPase-mediated mTORC1 recruitment. bsb-muenchen.deelsevierpure.com

Furthermore, glutaminolysis, the metabolic process that converts glutamine to α-ketoglutarate, has been shown to activate mTORC1 signaling. nih.gov This suggests that mTORC1 can sense the metabolic flux of glutamine. The production of α-ketoglutarate from glutamine can feed into the TCA cycle, linking cellular energy status to mTORC1 activity. nih.gov Some studies also indicate that glutamine facilitates the uptake of leucine, creating a synergistic effect on mTORC1 activation. nih.govnih.gov

Downstream Effectors of mTORC1 Signaling

Once activated, mTORC1 phosphorylates a number of downstream targets to control protein synthesis and cell growth. researchgate.net Two of the best-characterized effectors are the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). nih.govnih.gov

Phosphorylation of S6K1 by mTORC1 leads to its activation, which in turn phosphorylates several substrates, including the ribosomal protein S6 (RPS6), promoting ribosome biogenesis and protein synthesis. nih.govresearchgate.net Activated S6K1 can also participate in feedback loops that regulate insulin (B600854) signaling. nih.gov

mTORC1-mediated phosphorylation of 4E-BP1 causes it to dissociate from the eukaryotic translation initiation factor 4E (eIF4E). nih.govresearchgate.net This releases eIF4E to form the eIF4F complex, which is crucial for the initiation of cap-dependent mRNA translation, a key step in protein synthesis. nih.gov

Downstream EffectorFunctionRole in mTORC1 Signaling
S6K1 (Ribosomal protein S6 kinase 1) Promotes protein synthesis and cell growth.Activated by mTORC1 phosphorylation, leading to ribosome biogenesis.
4E-BP1 (Eukaryotic translation initiation factor 4E-binding protein 1) Inhibits cap-dependent translation.Phosphorylated by mTORC1, leading to its inactivation and allowing protein synthesis to proceed.

Influence on Cellular Energy Metabolism

The components of this compound, L-glutamine and L-leucine, are not only signaling molecules but also important substrates for cellular energy metabolism. They contribute to the production of ATP and the maintenance of cellular redox balance.

Contributions to Tricarboxylic Acid (TCA) Cycle and ATP Production

Both L-leucine and L-glutamine can be metabolized to intermediates that enter the tricarboxylic acid (TCA) cycle, the central hub of cellular respiration for ATP production. khanacademy.orgnih.gov

L-leucine is a ketogenic amino acid, meaning its catabolism produces acetyl-CoA. metwarebio.comwikipedia.org Acetyl-CoA is a primary substrate for the TCA cycle, where it is oxidized to generate NADH and FADH2, which in turn drive the production of ATP through oxidative phosphorylation. metwarebio.com The breakdown of leucine to acetyl-CoA is a multi-step process involving enzymes such as branched-chain amino acid aminotransferase (BCAT) and the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. researchgate.net

L-glutamine is a major anaplerotic substrate for the TCA cycle, meaning it replenishes the cycle's intermediates. nih.gov Glutamine is first converted to glutamate (B1630785), which is then deaminated to form α-ketoglutarate, a key intermediate of the TCA cycle. nih.govmdpi.com This process, known as glutaminolysis, is particularly important in rapidly proliferating cells, such as cancer cells, to support their high energy and biosynthetic demands. nih.gov

Amino AcidMetabolic FateEntry Point into TCA CycleContribution to Energy Production
L-Leucine Catabolized to acetyl-CoA.Acetyl-CoAProvides a primary substrate for the cycle.
L-Glutamine Converted to α-ketoglutarate.α-KetoglutarateReplenishes TCA cycle intermediates (anaplerosis).

Regulation of Redox State and Antioxidant Synthesis

The metabolic pathways of L-glutamine and L-leucine also influence the cellular redox state, primarily through their connection to the synthesis of glutathione (B108866) (GSH), the most abundant non-protein thiol and a major antioxidant in cells. frontiersin.orgnih.gov

Glutathione is a tripeptide composed of glutamate, cysteine, and glycine. wikipedia.org The glutamate component is directly derived from L-glutamine. frontiersin.orgnih.gov Therefore, the availability of glutamine is crucial for maintaining the cellular pool of glutathione. nih.gov Glutathione plays a critical role in detoxifying reactive oxygen species (ROS) and maintaining a reducing intracellular environment, which is essential for proper protein function and cell survival. frontiersin.orgnih.gov The ratio of reduced glutathione (GSH) to its oxidized form (GSSG) is a key indicator of cellular oxidative stress. wikipedia.org

Impact on Mitochondrial Function and Respiration

The dipeptide this compound is composed of two amino acids, L-glutamine and L-leucine, both of which play significant roles in mitochondrial function and cellular respiration. While direct studies on the dipeptide are limited, the functions of its constituent amino acids provide a clear indication of its potential impact.

L-glutamine is a crucial substrate for mitochondrial respiration, particularly in rapidly dividing cells and in certain pathological states. nih.gov It enters the tricarboxylic acid (TCA) cycle through a process known as glutaminolysis, where it is first converted to glutamate and subsequently to the TCA cycle intermediate α-ketoglutarate. nih.gov This pathway is vital for energy production, especially when glucose metabolism is impaired. nih.gov In the context of mitochondrial dysfunction, glutamine anaplerosis—the replenishment of TCA cycle intermediates—can help maintain mitochondrial oxidative metabolism. nih.gov

L-leucine has also been shown to influence mitochondrial bioenergetics. Studies in older adults have demonstrated that leucine supplementation can enhance specific pathways of mitochondrial respiration. nih.gov This suggests that leucine can improve the efficiency of the mitochondrial respiratory chain, potentially leading to increased ATP production. nih.gov Leucine's catabolism also directly fuels the TCA cycle. After transamination to α-ketoisocaproate (KIC), it is further metabolized to acetyl-CoA, which enters the TCA cycle. researchgate.net

Given these roles, this compound can be expected to serve as a dual fuel source for mitochondria. The glutamine component can replenish TCA cycle intermediates, while the leucine component can provide acetyl-CoA, thereby supporting both anaplerotic and cataplerotic pathways to sustain cellular energy production.

Regulation of Protein Synthesis and Degradation Pathways

This compound, through its constituent amino acid L-leucine, is a potent regulator of protein metabolism, promoting protein synthesis and inhibiting protein degradation. nih.govillinois.edu

Leucine's primary mechanism for stimulating protein synthesis is through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway. scielo.br mTOR is a central kinase that controls cell growth and proliferation. scielo.br Leucine activates mTORC1, which in turn phosphorylates key downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). scielo.br The phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing for the formation of the eIF4F complex, a critical step in the initiation of mRNA translation. scielo.br

In addition to stimulating protein synthesis, high concentrations of leucine have been shown to inhibit protein degradation in skeletal muscle and the liver. nih.govillinois.eduscispace.com This dual action of promoting synthesis and inhibiting breakdown contributes to a net positive protein balance, which is crucial for muscle growth and maintenance.

While leucine is the primary driver of these effects, glutamine also plays a supportive role. The anabolic effects of leucine on muscle protein synthesis via the mTOR pathway can be compromised if glutamine is not available. nih.gov Therefore, the dipeptide this compound could potentially provide both the primary anabolic signal (leucine) and a supportive element (glutamine) for efficient protein synthesis.

Impact on Branched-Chain Amino Acid (BCAA) Metabolism

The metabolism of this compound is intrinsically linked to the broader pathways of branched-chain amino acid (BCAA) metabolism, primarily through its leucine component.

Role of Branched-Chain Aminotransferases (BCATs)

The initial and reversible step in the catabolism of the BCAAs—leucine, isoleucine, and valine—is catalyzed by branched-chain aminotransferases (BCATs). nih.govnih.gov These enzymes transfer the amino group from a BCAA to α-ketoglutarate, resulting in the formation of a branched-chain α-keto acid (BCKA) and glutamate. wikipedia.org In the case of leucine, this reaction produces α-ketoisocaproate (KIC). researchgate.net

Glutamate Dehydrogenase (GDH) Involvement

Glutamate dehydrogenase (GDH) is another key enzyme that intersects with the metabolism of this compound. GDH catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia (B1221849). nih.govyoutube.com

L-leucine acts as an allosteric activator of GDH. nih.govwikipedia.org This activation of GDH by leucine enhances the oxidation of glutamate, a process that is particularly important in pancreatic β-cells for stimulating insulin secretion. nih.gov The activation of GDH by leucine can also increase the synthesis of glutamate from various nitrogen sources in the liver. nih.gov

Furthermore, there is evidence of a functional interaction between BCATm and GDH. nih.gov These enzymes can form a "metabolon," a supramolecular complex that facilitates the channeling of substrates between active sites. nih.gov This interaction promotes the reamination of the α-ketoglutarate produced by GDH, thereby regenerating glutamate and facilitating the continued transamination of BCAAs. nih.gov This interplay highlights a coordinated regulation between BCAA catabolism and glutamate metabolism.

Participation in Nitrogen Metabolism and Amino Group Donation

This compound is involved in nitrogen metabolism through the individual actions of both L-glutamine and L-leucine.

L-glutamine is a major carrier of nitrogen in the body and plays a central role in inter-organ nitrogen transport. It is synthesized from glutamate and ammonia by glutamine synthetase, effectively detoxifying ammonia and providing a non-toxic form of nitrogen for transport between tissues.

L-leucine, through its metabolism, also significantly impacts nitrogen balance. The transamination of leucine by BCATs results in the donation of its amino group to α-ketoglutarate to form glutamate. wikipedia.org This glutamate can then have several fates. It can be deaminated by GDH to release free ammonia, which can then enter the urea (B33335) cycle for excretion. youtube.com Alternatively, the nitrogen can be transferred to other α-keto acids to synthesize new amino acids.

Involvement in Specific Cellular Processes (e.g., Immune Cell Function, Pancreatic Beta-Cell Function)

The constituent amino acids of this compound are known to be important for the function of specialized cells, such as immune cells and pancreatic beta-cells.

Immune Cell Function:

Glutamine is considered a "conditionally essential" amino acid for immune cells, particularly during times of stress, such as infection or injury. nih.gov The rate of glutamine consumption by immune cells like lymphocytes and macrophages can be similar to or even greater than that of glucose. nih.gov Glutamine is essential for:

Lymphocyte proliferation: Providing a key substrate for nucleotide synthesis. nih.gov

Cytokine production: Influencing the signaling pathways that lead to the production of these immune-modulating molecules. nih.gov

Macrophage phagocytosis: Supporting the energy-demanding process of engulfing pathogens. nih.gov

Neutrophil function: Contributing to the bactericidal activity of these first-responder immune cells. nih.gov

Pancreatic Beta-Cell Function:

Leucine is a well-established secretagogue for insulin from pancreatic β-cells. nih.govnih.gov It stimulates insulin release through two primary mechanisms:

Metabolic Fuel: The catabolism of leucine to KIC and subsequently to acetyl-CoA increases the ATP/ADP ratio within the β-cell, leading to the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and insulin exocytosis. nih.govdiabetesjournals.org

Allosteric Activation of GDH: Leucine's activation of GDH enhances glutaminolysis, increasing the flux of glutamate-derived carbons into the TCA cycle and further boosting ATP production. researchgate.netnih.govdiabetesjournals.org

Long-term exposure to leucine has also been shown to regulate gene transcription and protein synthesis in pancreatic β-cells, potentially improving their insulin secretory capacity. nih.govnih.gov

Analytical Methodologies for Detection and Quantification of L Glutaminyl L Leucine

Chromatographic Techniques for Amino Acid and Peptide Analysis

Chromatography is a cornerstone for the separation of amino acids and peptides like L-Glutaminyl-L-leucine from intricate biological samples. The choice of chromatographic method is dictated by the physicochemical properties of the analyte and the sample matrix.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of amino acids and peptides. nih.gov While direct analysis of underivatized amino acids can be challenging due to their polarity, various HPLC methods have been developed to achieve effective separation. nih.gov For instance, a method for the simultaneous determination of 10 structurally related amino acids without derivatization was developed using a C18 column and a gradient elution. nih.gov This approach achieved good separation within a 25-minute run time. nih.gov The separation of leucine (B10760876) and its isomers, which is critical when analyzing this compound, has been successfully demonstrated using different HPLC modes, including hydrophilic interaction liquid chromatography (HILIC) and cation-exchange modes. helixchrom.com

Derivatization techniques are often employed to enhance the detection and separation of amino acids by HPLC. nih.gov Pre-column derivatization with reagents like phenylisothiocyanate (PITC) allows for the analysis of a wide range of amino acids using reversed-phase HPLC with UV detection. nih.gov This method has shown good linearity and recovery for the analysis of 18 different amino acids. nih.gov

Ion-Exchange Chromatography (IEC)

Ion-Exchange Chromatography (IEC) has long been considered a gold standard for amino acid analysis, particularly for the diagnosis of inborn errors of metabolism. nih.gov This technique separates molecules based on their net charge, which is influenced by the pH of the mobile phase. 193.16.218 IEC with post-column ninhydrin (B49086) detection is a well-established method for the quantitative analysis of amino acids in biological fluids. nih.govbohrium.com The separation of asparagine and glutamine, which are structurally related to the glutaminyl moiety of this compound, is highly dependent on the sample pH and the mobile phase composition in IEC systems. nih.gov Modern IEC-based amino acid analyzers offer high precision and have been shown to provide results comparable to other established methods.

Reversed-Phase Chromatography

Reversed-Phase Chromatography (RPC) is a widely used HPLC technique for the separation of a broad range of molecules, including amino acids and peptides. nih.gov However, the polar nature of underivatized amino acids presents a challenge for retention on nonpolar stationary phases. nih.gov To overcome this, derivatization is often employed to increase the hydrophobicity of the analytes. nih.govnih.gov For example, derivatization with phenylisothiocyanate (PITC) enables the successful separation of 18 amino acids on a C18 column. nih.gov Another approach involves using ion-pairing agents in the mobile phase to enhance the retention of polar analytes. Despite these challenges, methods for the analysis of underivatized amino acids by RPC have been developed and validated. nih.govsigmaaldrich.com

Mass Spectrometry-Based Approaches

The coupling of liquid chromatography with mass spectrometry (LC-MS) has revolutionized the analysis of biomolecules, offering unparalleled sensitivity and specificity.

LC-MS/MS for Targeted Metabolomics and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the targeted analysis and quantification of metabolites, including dipeptides like this compound. nih.govnih.gov This method allows for the separation of isobaric compounds, such as leucine and isoleucine, which have the same mass but different structures. nih.gov The use of isotopically labeled internal standards is crucial for accurate quantification. nih.gov LC-MS/MS methods have been developed for the rapid analysis of underivatized amino acids in various biological matrices. sciex.com These methods often involve minimal sample preparation and offer high throughput, making them suitable for clinical and research applications. nih.gov

A study detailing the analysis of γ-glutamyl-L-leucine or isoleucine (m/z 260) in dry-fermented sausages utilized LC-MS/MS for identification. researchgate.net The fragmentation pattern observed in the MS/MS spectrum provides structural information, confirming the identity of the dipeptide. researchgate.net

Table 1: Representative LC-MS/MS Parameters for Amino Acid and Peptide Analysis

ParameterValueReference
Column C8 reversed-phase nih.gov
Mobile Phase Acetonitrile/0.1% formic acid (isocratic) nih.gov
Detection Mode Tandem Mass Spectrometry (Triple Quadrupole) nih.gov
Analysis Time 20 minutes for 32 amino acids nih.gov

This table provides an example of typical parameters and is not exhaustive.

Q/TOF-MS Systems in Metabolomics Studies

Quadrupole Time-of-Flight Mass Spectrometry (Q/TOF-MS) systems, when coupled with liquid chromatography, are powerful tools for untargeted metabolomics studies. nih.govmdpi.com These instruments provide high-resolution and accurate mass measurements, which are essential for the identification of unknown compounds in complex samples. tmiclinode.com In metabolomics investigations, LC/MS Q-TOF has been used to identify a wide range of metabolites, including amino acids and dipeptides, in various biological systems. nih.gov The data generated by Q/TOF-MS can be processed using specialized software to perform peak detection, alignment, and metabolite annotation against databases. nih.gov

Derivatization Strategies for Enhanced Detection and Sensitivity

The analysis of dipeptides such as this compound often requires derivatization to improve their chromatographic behavior and detection sensitivity. thermofisher.com Native amino acids and peptides can be highly polar and may lack a strong chromophore or fluorophore, leading to poor retention on reversed-phase columns and low sensitivity with UV or fluorescence detectors. thermofisher.comnih.gov Pre-column or post-column derivatization chemically modifies the analyte to introduce properties that make it more amenable to separation and detection. lcms.cz

Common derivatization strategies applicable to the primary amine group present in this compound include:

o-Phthaldialdehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (like N-acetyl-L-cysteine or β-mercaptoethanol) to form highly fluorescent isoindole derivatives. lcms.cz This method is widely used for pre-column derivatization in HPLC with fluorescence detection, offering excellent sensitivity for analyzing amino acids and peptides in biological samples like brain tissue homogenates and microdialysis perfusates. lcms.cz The use of UHPLC technology in conjunction with OPA derivatization can significantly reduce analysis time while maintaining high resolution and sensitivity. lcms.cz

9-Fluorenylmethyl Chloroformate (FMOC): FMOC reacts with both primary and secondary amines to produce stable, highly fluorescent derivatives. This reagent is known for its use in converting amino acids into derivatives that have improved chromatographic properties. nih.govresearchgate.net

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): This reagent derivatizes amino acids to form stable, fluorescent derivatives that can be separated by reversed-phase UPLC and detected with high sensitivity. lcms.cz The AccQ•Tag Ultra derivatization chemistry, which uses AQC, is a well-established method for robust amino acid analysis. lcms.cz

Di-tert-butyl Dicarbonate: This reagent is used for pre-column derivatization to protect amino groups, enabling the determination of amino acids by reversed-phase HPLC with UV detection. researchgate.netmoca.net.ua It has been successfully applied to quantify amino acids in washings from pharmaceutical equipment. moca.net.ua

Silylation Reagents (e.g., MSTFA): For Gas Chromatography (GC) analysis, polar functional groups must be derivatized to increase volatility and thermal stability. thermofisher.com N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common silylation reagent that converts active hydrogens on amino and carboxyl groups into trimethylsilyl (B98337) (TMS) derivatives, which are more volatile and suitable for GC analysis. thermofisher.com

The choice of derivatization agent depends on the analytical technique being employed (HPLC, GC, etc.), the detector available (UV, fluorescence, mass spectrometry), and the specific requirements of the analysis for sensitivity and selectivity. thermofisher.comlcms.cz While some modern LC-MS/MS methods can directly analyze underivatized amino acids and peptides, derivatization remains a crucial strategy for achieving the low detection limits required in many research and quality control applications. nih.govyoutube.com

Table 1: Common Derivatization Reagents for Amino Acid and Peptide Analysis

Derivatization ReagentAbbreviationTarget Functional GroupDetection MethodKey AdvantageReference
o-PhthaldialdehydeOPAPrimary AminesFluorescenceHigh sensitivity and rapid reaction lcms.cz
9-Fluorenylmethyl ChloroformateFMOCPrimary and Secondary AminesFluorescenceForms stable, highly fluorescent products nih.govresearchgate.net
6-Aminoquinolyl-N-hydroxysuccinimidyl CarbamateAQCPrimary and Secondary AminesFluorescence / UVForms stable derivatives suitable for UPLC lcms.cz
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAActive Hydrogens (-NH, -OH, -COOH)GC-FID, GC-MSIncreases volatility for GC analysis thermofisher.com
Di-tert-butyl DicarbonateBoc2OAmino GroupsHPLC-UVEffective for pre-column derivatization researchgate.netmoca.net.ua
Urea (B33335)-Amino GroupsLC-MSSimple, inexpensive reagent; improves chromatographic separation nih.gov

Sample Preparation and Extraction Methods for Biological Matrices

The accurate quantification of this compound in biological matrices such as plasma, tissue, or cell cultures requires effective sample preparation to remove interfering substances like proteins, lipids, and salts. lcms.czmdpi.com The choice of extraction method is critical for ensuring recovery of the analyte, minimizing matrix effects, and achieving compatibility with the subsequent analytical system.

For solid samples like brain tissue, a common initial step is homogenization . This process breaks down the tissue structure to release the target analytes. Homogenization is typically performed in an acidic solution, such as perchloric acid, which serves the dual purpose of inactivating enzymes that could degrade the dipeptide and precipitating proteins. lcms.cz

Protein precipitation is one of the most fundamental steps in preparing biological fluids. It involves adding a substance that causes proteins to denature and aggregate, allowing them to be separated by centrifugation.

Acid Precipitation: Trichloroacetic acid (TCA) or perchloric acid (PCA) are frequently used. The deproteinized supernatant can then be directly analyzed or further processed. lcms.cz

Organic Solvent Precipitation: Acetonitrile or methanol (B129727) are commonly used to precipitate proteins from plasma or serum samples. This is often the method of choice for LC-MS analysis as these solvents are compatible with reversed-phase chromatography.

Filtration is a simple and effective method used to clarify solutions and remove particulate matter before analysis. nih.gov Syringe filters, often with a pore size of 0.2 or 0.45 µm, are used to prevent clogging of the analytical column and system tubing. youtube.com

For more complex matrices or when lower detection limits are required, Solid-Phase Extraction (SPE) may be employed. SPE provides a more selective cleanup than simple precipitation by using a solid sorbent to bind either the analyte of interest or the interfering components. Different sorbent chemistries (e.g., ion-exchange, reversed-phase) can be chosen to optimize the purification of polar compounds like dipeptides.

In some industrial applications, such as the purification of L-leucine (B1674790) from protein hydrolysates, methods like fractional crystallization are used. researchgate.net This technique separates compounds based on differences in their solubility. For instance, L-leucine can be purified by forming sulphonate salts with benzenesulphonic acid or p-toluenesulphonic acid, which are then selectively crystallized. researchgate.net Another approach involves the acetylation of the amino acid mixture, followed by enzymatic saponification to selectively cleave the acetyl group from the target L-amino acid, allowing for its isolation. google.com

Table 2: Sample Preparation Techniques for Different Matrices

MatrixPreparation/Extraction TechniquePurposeReference
Brain TissueHomogenization in perchloric acidCell lysis, protein precipitation, enzyme inactivation lcms.cz
Plasma/SerumProtein precipitation (e.g., with acetonitrile)Removal of high molecular weight proteins mdpi.com
BeveragesDilution, acidification, and filtrationReduce concentration, remove particulates for direct LC-MS/MS analysis youtube.com
Pharmaceutical PowdersDissolution in buffer, stirring, and filtrationExtraction of active ingredients from solid dosage form nih.gov
Protein HydrolysatesFractional Crystallization or Enzymatic SaponificationPurification and isolation of a specific amino acid from a mixture researchgate.netgoogle.com

Dear User,

Thank you for your detailed request for an article on the chemical compound This compound .

After conducting an exhaustive search of scientific literature and publicly available research databases, we have determined that there is currently insufficient specific data to generate the comprehensive and scientifically accurate article you have requested.

The detailed outline you provided requires in-depth information on:

In Vitro Cell Culture Systems: Including molecular mechanisms in established cell lines and studies using specific models like intestinal epithelial cells and macrophages.

Preclinical Animal Models: Focusing on metabolic interventions, physiological responses, and tissue-specific analyses.

Genetic Engineering and Microbial Fermentation Models.

Our search revealed that while the constituent amino acids, L-glutamine and L-leucine, are extensively studied, the dipeptide this compound itself is not the subject of dedicated published research that would align with your outline. The compound is occasionally mentioned in broader chemical patents or as part of larger peptide sequences, but no specific experimental studies on its molecular, physiological, or metabolic effects could be found.

Generating an article based on the available information would not meet the required standards of scientific accuracy and detail, and would violate the instruction to focus solely on this compound. We are committed to providing accurate and well-sourced information, and in this case, the necessary primary research is not available in the public domain.

We apologize for any inconvenience this may cause. Should you have a request concerning a more widely researched compound, we would be pleased to assist you.

Academic Research Paradigms and Experimental Models for L Glutaminyl L Leucine

Genetic Engineering and Microbial Fermentation Models

Optimization of Amino Acid and Peptide Production

The industrial-scale production of the dipeptide L-Glutaminyl-L-leucine relies on the efficient synthesis of its constituent amino acids, L-glutamine and L-leucine (B1674790), followed by a coupling reaction. Research paradigms focus on optimizing microbial fermentation processes for the overproduction of these precursor amino acids and developing efficient enzymatic or whole-cell biocatalytic systems for dipeptide formation.

Microbial fermentation using strains of Corynebacterium glutamicum and Escherichia coli is the primary method for producing L-leucine. nih.gov Research efforts are centered on metabolic engineering to enhance production titers. One key strategy involves optimizing the activity of aminotransferases, which are crucial in the final steps of branched-chain amino acid (BCAA) synthesis. nih.govnih.gov For instance, studies in C. glutamicum have shown that in addition to the primary branched-chain amino acid aminotransferase (BCAT, encoded by ilvE), the aspartate aminotransferase (AspB) also contributes significantly to L-leucine synthesis. nih.gov Overexpression of specific aminotransferases, such as TyrB, has been shown to increase L-leucine production. nih.gov

Another critical aspect of optimization is managing the cellular redox balance. The biosynthesis of one mole of L-leucine requires two moles of NADPH. researchgate.net Strategies to improve the availability of this cofactor, such as engineering the coenzyme specificity of key enzymes like acetohydroxyacid isomeroreductase (ilvC) from NADPH to the more abundant NADH, have successfully improved L-leucine yields. researchgate.net The introduction of an NADH-dependent leucine (B10760876) dehydrogenase (LeuDH) further enhances this flux. researchgate.netresearchgate.net Optimization of fermentation conditions such as temperature, pH, and oxygen transfer rate (OTR) is also critical. For C. glutamicum, an optimal temperature of 30°C, pH of 7.0, and an OTR of 0.21 kmole O₂/m³·hr have been identified to maximize L-leucine production while minimizing the formation of byproducts like lactic acid or glutamic acid. koreascience.kr

Table 1: Enhancement of L-leucine Production in Engineered Corynebacterium glutamicum Strains

Strain Genetic Modification L-leucine Titer (g/L) Reference
C. glutamicum FA-1ΔilvEΔaspB Double deletion of native aminotransferases < 1.0 nih.gov
C. glutamicum FA-1ΔilvE/pEC-XK99E-aspB Overexpression of aspB in an ilvE deletion strain 20.81 ± 0.02 nih.gov
C. glutamicum FA-1ΔilvEΔaspB/pEC-XK99E-tyrB Overexpression of tyrB in a double deletion strain 18.55 ± 0.42 nih.govnih.gov
C. glutamicum ΔLtbR-AHAIRM-LeuDHRocG/ABNCMLDH Disruption of regulator ltbR, overexpression of key biosynthetic genes, and redox pathway engineering 23.31 ± 0.24 researchgate.net

For L-glutamine production, industrial processes often utilize mutants of Brevibacterium flavum or engineered Corynebacterium glutamicum. wikipedia.orggoogle.com The synthesis is catalyzed by glutamine synthetase (GS), which condenses glutamate (B1630785) and ammonia (B1221849) in an ATP-dependent reaction. nih.gov Optimization focuses on ensuring a high flux towards the precursor α-ketoglutarate and efficient ammonia assimilation. nih.gov

Once the precursor amino acids are produced, the formation of the this compound peptide bond is typically achieved enzymatically. Enzymes such as L-amino acid α-ligase (Lal) from Bacillus subtilis are effective for this purpose. nih.gov These ligases catalyze dipeptide synthesis from unprotected amino acids in an ATP-dependent manner. nih.gov Research using L-Alanyl-L-Glutamine (Ala-Gln) as a model demonstrates the feasibility of producing dipeptides via fermentation with an engineered E. coli strain that expresses a suitable ligase. nih.gov Another class of enzymes, γ-glutamyltranspeptidases (GGT), can synthesize γ-glutamyl peptides using glutamine as the donor, which could be adapted for specific peptide linkages. researchgate.net The optimization of such a biocatalytic step involves controlling substrate concentrations and reaction pH to maximize yield and minimize competing hydrolysis reactions. researchgate.net

Manipulation of Biosynthetic and Degradation Pathways in Microorganisms

The targeted manipulation of microbial metabolic pathways is fundamental to creating efficient cell factories for this compound production. This involves enhancing the biosynthetic pathways of the precursor amino acids while simultaneously blocking or downregulating competing and degradation pathways.

For L-leucine biosynthesis in microorganisms like C. glutamicum and E. coli, several key genetic manipulations are employed. nih.gov The pathway begins with pyruvate (B1213749) and involves a series of enzymes, four of which are shared with the biosynthesis of other BCAAs (valine and isoleucine), and three of which are specific to leucine. nih.gov A common strategy is to upregulate the entire leucine biosynthetic operon (leuABCD in E. coli and S. typhimurium). nih.gov Key enzymes targeted for overexpression include:

Isopropylmalate synthase (IPMS) , encoded by leuA, which catalyzes the first committed step in leucine synthesis. nih.gov

Acetohydroxyacid isomeroreductase (AHAIR) , encoded by ilvC. researchgate.net

Dihydroxyacid dehydratase (DHAD) , encoded by ilvD. nih.gov

To channel metabolic flux towards leucine, feedback inhibition must be overcome. This is often achieved by mutating key regulatory enzymes or transcriptional regulators. For example, disruption of the gene ltbR, which encodes a transcriptional regulator, has been shown to improve L-leucine production in C. glutamicum. researchgate.net

For L-glutamine, the primary biosynthetic enzyme is glutamine synthetase (GS), which converts glutamate to glutamine. wikipedia.orgnih.gov Enhancing its production involves overexpressing the corresponding gene (glnA). The supply of the precursor, glutamate, is also critical. Glutamate is formed from α-ketoglutarate, an intermediate of the TCA cycle, by glutamate dehydrogenase (GDH). nih.gov Overexpression of GDH can therefore increase the pool of glutamate available for glutamine synthesis. researchgate.net In E. coli, the regulation of glutamine biosynthesis is complex, involving the GlnE and GlnB proteins; disrupting the genes for these regulatory proteins can increase metabolic flux towards glutamine. nih.gov

Simultaneously, preventing the degradation of the target products is crucial. The catabolism of L-leucine in microorganisms begins with its transamination to α-ketoisocaproate, followed by oxidative decarboxylation to isovaleryl-CoA. nih.gov This pathway ultimately breaks leucine down into acetyl-CoA and acetoacetate. researchgate.net Deleting the genes responsible for these initial degradation steps can prevent the loss of L-leucine. Similarly, L-glutamine can be converted back to glutamate by glutaminase (B10826351). In mixed bacterial cultures, the presence of glutamine can modulate the metabolism of other amino acids, reducing the catabolism of essential amino acids like leucine. nih.gov In a production context, knocking out glutaminase activity would be a logical step to prevent the degradation of the L-glutamine precursor.

Table 2: Key Genes and Pathways Manipulated for Amino Acid Production

Target Amino Acid Genetic Manipulation Gene(s) Targeted Organism(s) Purpose Reference
L-Leucine Overexpression leuA, ilvB, ilvN, ilvC, ilvE Corynebacterium glutamicum Increase biosynthetic flux researchgate.netresearchgate.net
L-Leucine Gene Disruption ltbR Corynebacterium glutamicum Remove transcriptional repression researchgate.net
L-Leucine Enzyme Engineering ilvC Corynebacterium glutamicum Change cofactor specificity from NADPH to NADH researchgate.net
L-Glutamine Overexpression Glutamine Synthetase (glnA) E. coli, C. glutamicum Enhance final synthesis step nih.govnih.gov
L-Glutamine Overexpression Glutamate Dehydrogenase (gdh) C. glutamicum Increase precursor (glutamate) supply researchgate.netnih.gov
L-Glutamine Gene Disruption glnE, glnB E. coli Attenuate negative regulation of biosynthesis nih.gov

Emerging Research Questions and Future Directions in L Glutaminyl L Leucine Studies

Unraveling Novel Signaling Pathways and Cellular Interactions

A primary area of future investigation is the elucidation of the specific signaling pathways that L-Glutaminyl-L-leucine modulates. While leucine (B10760876) is a known activator of the mTOR (mammalian target of rapamycin) pathway, a central regulator of cell growth and protein synthesis, the precise effect of the Gln-Leu dipeptide is not well understood. weightlossandvitality.comresearchgate.net Research has shown that leucine and glutamine can have both synergistic and antagonistic effects on the mTORC1 pathway. For instance, one study demonstrated that the co-ingestion of leucine and glutamine synergistically promotes mTORC1 activation in mouse skeletal muscle. nih.gov Conversely, other research in myogenic cells has suggested that glutamine can have an inhibitory effect on the mTOR pathway, contrasting with leucine's stimulatory role. kuleuven.be These seemingly contradictory findings highlight the complexity of amino acid signaling and underscore the need for studies that use the Gln-Leu dipeptide directly.

Future research should aim to answer whether Gln-Leu acts as a single signaling molecule or if it is rapidly hydrolyzed, with its constituent amino acids then exerting their individual or combined effects. It is possible that the dipeptide interacts with specific, yet-to-be-identified cellular receptors or transporters that trigger unique downstream cascades. For example, the role of dipeptidyl peptidases (DPPs) in cellular signaling is an area of growing interest. These enzymes can cleave dipeptides and, in doing so, expose N-terminal amino acids that can act as degradation signals (N-degrons), thereby regulating protein stability. nih.gov Investigating whether Gln-Leu is a substrate for DPPs and how this interaction influences cellular protein homeostasis is a promising avenue of research.

Key research questions include:

Does this compound directly bind to and modulate the activity of mTORC1 or other signaling complexes?

Are there specific cell surface receptors or transporters for Gln-Leu that initiate intracellular signaling cascades?

How does the cellular uptake and processing of Gln-Leu by peptidases influence its signaling capabilities?

What is the effect of Gln-Leu on other major signaling pathways, such as the MAPK pathway, which has been shown to be largely unaffected by leucine alone? researchgate.net

Elucidating Complex Metabolic Interrelationships and Regulatory Networks

The metabolic fate of this compound is another critical area for future studies. While the metabolism of leucine and glutamine as individual amino acids is well-characterized, how the dipeptide is absorbed, transported, and metabolized by different tissues and organs is less clear. nih.gov Studies on other dipeptides, such as glycylleucine, have shown that organs like the liver, kidney, and muscle are involved in their clearance from plasma, and that the metabolic fate can differ from that of the free amino acids. hmdb.ca

Future research should focus on:

Tracing the metabolic fate of labeled this compound in vivo to determine its distribution and metabolism in different tissues.

Investigating the activity of peptidases in various tissues towards Gln-Leu to understand its hydrolysis rate and the subsequent availability of free glutamine and leucine.

Examining the influence of Gln-Leu on the composition and metabolic activity of the gut microbiome.

Determining if Gln-Leu can be a precursor for the synthesis of other important metabolites beyond what is known for its individual amino acids.

Development and Refinement of Advanced Analytical Tools

Progress in understanding the roles of this compound is intrinsically linked to the availability of robust analytical methods for its detection and quantification. A significant challenge in peptide analysis is the differentiation and accurate measurement of isomeric forms, such as leucine and isoleucine, within a peptide sequence.

Recent advancements in mass spectrometry and chromatography have provided powerful tools for dipeptide analysis. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and charge transfer dissociation (CTD) mass spectrometry are proving effective in distinguishing between leucine and isoleucine residues in peptides. mdpi.com Furthermore, methods for the comprehensive analysis of a wide range of dipeptides in biological samples have been developed, although they often require derivatization to enhance sensitivity and chromatographic separation.

Future efforts in this area should aim to:

Develop and validate high-throughput, sensitive, and specific analytical methods for the direct quantification of this compound in complex biological matrices like plasma, tissues, and cell lysates, without the need for derivatization.

Improve techniques for the unambiguous differentiation of this compound from its isomer L-Leucyl-L-glutamine.

Create standardized reference materials for this compound to ensure accuracy and comparability of results across different laboratories.

Apply these advanced analytical tools to metabolomic studies to map the dynamic changes in Gln-Leu concentrations in response to various physiological and pathological conditions.

Below is an interactive data table summarizing some of the advanced analytical techniques applicable to dipeptide analysis.

Analytical TechniquePrincipleApplication to Gln-LeuKey Advantages
LC-MS/MS Separates compounds by liquid chromatography and identifies them by mass-to-charge ratio and fragmentation patterns.Quantification in biological fluids and tissues.High sensitivity and specificity.
CTD-MS A tandem mass spectrometry technique that induces fragmentation to differentiate isomers.Differentiation from L-Leucyl-L-glutamine and peptides containing isoleucine.Provides detailed structural information.
Capillary Electrophoresis-MS Separates ions based on their electrophoretic mobility in a capillary.High-resolution separation of dipeptides.Excellent separation of isomers.

Exploration of this compound Roles in Diverse Biological Systems

The biological significance of dipeptides is not limited to mammals. Expanding research into other biological systems, such as plants, bacteria, and marine organisms, is crucial for a comprehensive understanding of the roles of this compound.

In the plant kingdom, recent studies have shown that proteogenic dipeptides exhibit fluctuations that are dependent on the day-night cycle and are linked to TOR signaling in Arabidopsis thaliana. nih.gov Specifically, dipeptides containing glutamic acid and leucine showed distinct accumulation patterns, suggesting a role in regulating the interplay between protein homeostasis and central metabolism. Leucine aminopeptidases, enzymes that cleave N-terminal leucine residues, are known to be involved in various physiological processes in plants, including stress responses. nih.gov Investigating whether Gln-Leu is a substrate for these enzymes or has its own regulatory functions in plant growth and development is a fertile area for research.

The gut microbiome represents another important frontier. Bacteria can utilize amino acids from the host's diet, and l-leucine (B1674790) catabolism is widespread among bacteria. researchgate.net As noted earlier, glutamine can modulate the metabolism of other amino acids by gut bacteria. nih.gov Therefore, this compound could influence the composition and function of microbial communities, with potential implications for host health.

Marine invertebrates are a rich source of bioactive peptides with diverse biological activities, including antimicrobial and anticancer properties. nih.govresearchgate.net While specific research on Gln-Leu in these organisms is lacking, the prevalence of novel peptides suggests that even simple dipeptides could have important ecological or physiological roles, such as in chemical defense or signaling.

Future research in these diverse systems should explore:

The presence and concentration dynamics of this compound in different plant species and its role in nutrient signaling and stress responses.

The impact of Gln-Leu on the growth and metabolism of specific bacterial species, both pathogenic and commensal.

The identification and characterization of dipeptides, including Gln-Leu, from marine organisms and the screening of their potential bioactive properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.